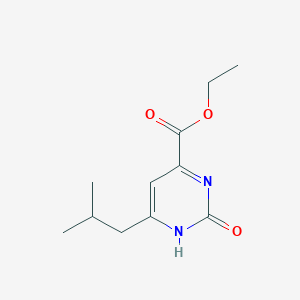![molecular formula C12H17Cl2FN2 B12099151 1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride](/img/structure/B12099151.png)
1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride is a chemical compound with the molecular formula C12H16ClFN2•HCl. It is used primarily in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a piperazine ring substituted with a chloromethyl and a fluorophenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride typically involves the chloromethylation of aromatic compounds. One method involves the use of dimethoxymethane and chlorosulfonic acid catalyzed by zinc iodide in dichloromethane under mild conditions . This process is efficient and environmentally friendly compared to traditional methods that use more hazardous reagents.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar reaction conditions. The process involves alkylation, substitution, reduction, and chlorination steps, which are optimized for high yield and purity . The total yield of the process can reach about 70%, with a purity of 99%.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Suzuki-Miyaura Coupling: This reaction involves the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron compounds are typically used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted piperazines.
Oxidation: Products include various oxidized derivatives.
Suzuki-Miyaura Coupling: Products include biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and for studying reaction mechanisms.
Biology: The compound is used in biochemical assays and proteomics research to study protein interactions.
Wirkmechanismus
The mechanism of action of 1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chloromethyl)pyridine hydrochloride: Similar in structure but lacks the piperazine ring and fluorophenyl group.
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride: Contains a different heterocyclic ring and is used in different applications.
Uniqueness
1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride is unique due to its combination of a piperazine ring, chloromethyl group, and fluorophenyl group. This structure provides it with distinct chemical reactivity and biological activity, making it valuable for specific research applications .
Eigenschaften
Molekularformel |
C12H17Cl2FN2 |
|---|---|
Molekulargewicht |
279.18 g/mol |
IUPAC-Name |
1-[4-(chloromethyl)-2-fluorophenyl]-4-methylpiperazine;hydrochloride |
InChI |
InChI=1S/C12H16ClFN2.ClH/c1-15-4-6-16(7-5-15)12-3-2-10(9-13)8-11(12)14;/h2-3,8H,4-7,9H2,1H3;1H |
InChI-Schlüssel |
AEQXGZMOPGAHTG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)CCl)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B12099118.png)




![2-[(3-Pyridyl)pyrrolidin-1-yl]-2'-deoxyinosine, DNA adduct](/img/structure/B12099140.png)



![3-Methyl-2-[(3-methylbenzyl)amino]butanoic acid](/img/structure/B12099167.png)
